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This technical guide provides a comprehensive overview of the pharmacological profile of

Irdabisant (also known as CEP-26401), a potent and selective histamine H3 receptor (H3R)

antagonist and inverse agonist. This document details its binding affinity, functional activity,

selectivity, and in vivo efficacy, supported by detailed experimental protocols and data

presented in a clear, comparative format.

Introduction to Irdabisant
Irdabisant is a novel, orally active, and blood-brain barrier penetrant compound that has been

investigated for its therapeutic potential in cognitive and sleep-wake disorders.[1] Its primary

mechanism of action is the blockade of the histamine H3 receptor, a presynaptic autoreceptor

and heteroreceptor that negatively regulates the release of histamine and other

neurotransmitters in the central nervous system. By antagonizing the H3R, Irdabisant
increases the synaptic levels of histamine and other neurotransmitters like acetylcholine and

norepinephrine, which are crucial for arousal, attention, and cognitive processes.[2]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological

profile of Irdabisant.

Table 1: Receptor Binding Affinity of Irdabisant
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Receptor Species Preparation Radioligand Ki (nM) Reference

H3R Human

Recombinant

H3R-

expressing

systems

[3H]-Nα-

methylhistami

ne

2.0 ± 1.0 [3]

H3R Rat

Recombinant

H3R-

expressing

systems

[3H]-Nα-

methylhistami

ne

7.2 ± 0.4 [3]

H3R Rat
Brain

membranes

[3H]-Nα-

methylhistami

ne

2.7 ± 0.3 [3]

Table 2: Functional Activity of Irdabisant at the H3 Receptor

Activity Species Assay Parameter Value (nM) Reference

Antagonist

Activity
Human

[35S]GTPγS

Binding
Kb, app 0.4

Antagonist

Activity
Rat

[35S]GTPγS

Binding
Kb, app 1.0

Inverse

Agonist

Activity

Human
[35S]GTPγS

Binding
EC50 1.1

Inverse

Agonist

Activity

Rat
[35S]GTPγS

Binding
EC50 2.0

Table 3: Selectivity Profile of Irdabisant
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Off-Target Species Parameter Value Reference

hH1R, hH2R,

hH4R
Human Selectivity Fold

>1000-fold over

H3R

Muscarinic M2

Receptor
Not Specified Ki 3.7 ± 0.0 µM

Adrenergic α1A

Receptor
Not Specified Ki 9.8 ± 0.3 µM

Dopamine

Transporter
Not Specified Ki 11 ± 2 µM

Norepinephrine

Transporter
Not Specified Ki 10 ± 1 µM

hERG Channel Human IC50 13.8 µM

CYP1A2, 2C9,

2C19, 2D6, 3A4
Human IC50 >30 µM

Table 4: In Vivo Efficacy of Irdabisant

Model Species Effect Dose Range Reference

Rat Dipsogenia

Model
Rat

Antagonism of R-

α-

methylhistamine-

induced drinking

ED50 = 0.06

mg/kg, p.o.

Rat Social

Recognition

Model

Rat
Improved short-

term memory

0.01 - 0.1 mg/kg,

p.o.

Wakefulness

Assessment
Rat Wake-promoting

3 - 30 mg/kg,

p.o.

Prepulse

Inhibition (PPI)

Mouse

(DBA/2NCrl)
Increased PPI

10 and 30 mg/kg,

i.p.
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Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit. Activation of the H3R by its endogenous agonist, histamine, leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As

an inverse agonist, Irdabisant not only blocks the action of histamine but also reduces the

constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.
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Caption: Histamine H3 Receptor Signaling Pathway.

Detailed Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity (Ki) of Irdabisant for

the histamine H3 receptor using a competitive radioligand binding assay.

Objective: To quantify the affinity of a test compound (Irdabisant) for the H3 receptor by

measuring its ability to displace a known radiolabeled ligand.

Materials:

Receptor Source: Membranes from HEK293 cells stably expressing the human H3 receptor

or rat brain cortex membranes.

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Test Compound: Irdabisant, dissolved in a suitable solvent (e.g., DMSO) and serially

diluted.

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM

clobenpropit).

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5%

polyethyleneimine (PEI).

Scintillation Counter.

Procedure:

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer.

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in

assay buffer. Determine the protein concentration using a standard method (e.g., BCA

assay).

Assay Setup: In a 96-well plate, add the following to each well:

Receptor membrane preparation.

Assay buffer.

Increasing concentrations of the test compound (Irdabisant) or vehicle for total binding or

non-specific binding control.

A fixed concentration of [3H]-NAMH (typically at or near its Kd value).

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters

using a cell harvester. This separates the bound radioligand from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Experimental Workflow for Radioligand Binding Assay.
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[35S]GTPγS Binding Assay for Functional Activity
This protocol describes the method for assessing the functional activity of Irdabisant as an

antagonist and inverse agonist at the H3 receptor.

Objective: To measure the ability of a test compound to modulate G-protein activation by the

H3 receptor.

Materials:

Receptor Source: Membranes from cells expressing the H3 receptor.

Radioligand: [35S]GTPγS.

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

GDP: To maintain G-proteins in their inactive state.

Test Compound: Irdabisant.

Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine).

Filtration System: As described for the radioligand binding assay.

Procedure:

Membrane Preparation: Prepare receptor-containing membranes as described previously.

Assay Setup (Inverse Agonist Mode):

Pre-incubate membranes with increasing concentrations of Irdabisant.

Add GDP and [35S]GTPγS.

Assay Setup (Antagonist Mode):

Pre-incubate membranes with increasing concentrations of Irdabisant.

Add a fixed concentration of the H3R agonist.
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Add GDP and [35S]GTPγS.

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters,

followed by washing with ice-cold buffer.

Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

Inverse Agonism: Plot the decrease in basal [35S]GTPγS binding against the

concentration of Irdabisant to determine the EC50.

Antagonism: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the

concentration of Irdabisant to determine the IC50, from which the Kb can be calculated.

Rat Social Recognition Test for Cognitive Enhancement
This in vivo protocol is used to evaluate the effects of Irdabisant on short-term memory in rats.

Objective: To assess the ability of a test compound to enhance a rat's memory of a juvenile

conspecific.

Animals: Adult male rats and juvenile male rats.

Apparatus: Standard rat cages.

Procedure:

Acclimation: Acclimate the adult rats to the testing room and individual testing cages.

Drug Administration: Administer Irdabisant or vehicle to the adult rats via the desired route

(e.g., oral gavage) at a specified time before the first trial.

Trial 1 (T1 - Familiarization):

Place a juvenile rat into the home cage of the adult rat.
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Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing,

grooming) over a set period (e.g., 5 minutes).

Remove the juvenile rat.

Inter-Trial Interval (ITI): A delay period (e.g., 2 hours) during which the adult rat is left

undisturbed in its home cage. This duration is typically chosen to be long enough for the

adult rat to forget the juvenile under vehicle conditions.

Trial 2 (T2 - Recognition):

Re-introduce the same juvenile rat (for the memory test) or a novel juvenile rat (as a

control) into the adult rat's cage.

Record the investigation time as in Trial 1.

Data Analysis:

A significant reduction in investigation time during T2 compared to T1 for the same juvenile

indicates that the adult rat remembers the juvenile.

A drug is considered to have a memory-enhancing effect if the investigation time for the

familiar juvenile in the drug-treated group is significantly lower than that in the vehicle-

treated group, where memory is expected to have faded.
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Caption: Experimental Workflow for the Rat Social Recognition Test.
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Conclusion
Irdabisant is a potent and selective histamine H3 receptor antagonist and inverse agonist with

a well-characterized pharmacological profile. Its high affinity for the H3R, coupled with excellent

selectivity over other receptors, minimizes the potential for off-target effects. In vitro functional

assays confirm its ability to block and constitutively inhibit the H3 receptor. Furthermore, in vivo

studies in rodent models demonstrate its efficacy in enhancing cognition and promoting

wakefulness at low doses. These properties make Irdabisant a compelling candidate for

further investigation in the treatment of disorders characterized by cognitive deficits and

excessive daytime sleepiness. This guide provides the foundational data and methodologies for

researchers in the field of pharmacology and drug development to further explore the potential

of Irdabisant and other H3 receptor modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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